molecular formula C20H24N6O2 B2592700 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-09-3

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2592700
CAS RN: 923129-09-3
M. Wt: 380.452
InChI Key: SWCOKDUUEUUZSC-UHFFFAOYSA-N
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Description

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis and evaluation of derivatives similar to the compound , focusing on their potential biological activities. For instance, derivatives of 7,8-polymethylenehypoxanthines, which share structural similarities, have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995). Moreover, specific imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and assessed for their 5-HT(1A) receptor ligand potency and potential anxiolytic-like and antidepressant activities in preclinical studies (Zagórska et al., 2009).

Antineoplastic Activity

The synthesis of new 5-amino-substituted derivatives of imidazoacridinones, including analysis of their antileukemic activity in vivo, indicates a focus on compounds with potential antineoplastic properties. Certain derivatives have demonstrated significant activity against murine P388 leukemia, highlighting the therapeutic potential of these compounds (Cholody et al., 1996).

Receptor Affinity and Pharmacological Evaluation

Further research has been conducted on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. These studies explore the compounds' potential as ligands for 5-HT1A, 5-HT7, and D2 receptors, aiming to identify new therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Interaction with DNA

Additionally, interactions between certain chemical compounds and DNA have been studied, including the identification of specific DNA adducts in liver DNA from rats exposed to vinyl chloride. This research provides insights into the mechanisms of action of potentially carcinogenic compounds and their effects on DNA structure (Green & Hathway, 1978).

properties

IUPAC Name

6-[2-(3,5-dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-8-13(2)10-15(9-12)21-6-7-25-14(3)11-26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h8-11,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCOKDUUEUUZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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